Product packaging for 2-(6-Methyl-2-pyridyl)benzimidazole(Cat. No.:CAS No. 6504-09-2)

2-(6-Methyl-2-pyridyl)benzimidazole

Cat. No.: B3356106
CAS No.: 6504-09-2
M. Wt: 209.25 g/mol
InChI Key: XTCNWAFKRSFAFZ-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-pyridyl)benzimidazole (CAS 6504-09-2) is a nitrogen-donor ligand of significant interest in advanced materials and coordination chemistry research. This yellow solid has a molecular weight of 209.25 g/mol and a melting point of 223-227 °C . Its primary research value lies in its application as a key building block for synthesizing heteroleptic ruthenium(II) complexes, which are efficient photosensitizers in nanocrystalline dye-sensitized solar cells (nc-DSCs) for molecular photovoltaics . The benzimidazole pharmacophore, which resembles naturally occurring purines, allows this compound to readily form complexes with various metal ions, including Ni(II), Pd(II), Zn(II), Cd(II), and Hg(II) . These metal complexes are extensively studied for their unique electrochemical and photophysical properties, which are crucial for developing optoelectronic devices . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B3356106 2-(6-Methyl-2-pyridyl)benzimidazole CAS No. 6504-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N3/c1-9-5-4-8-12(14-9)13-15-10-6-2-3-7-11(10)16-13/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XTCNWAFKRSFAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215361
Record name Benzimidazole, 2-(6-methyl-2-pyridyl)-
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Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6504-09-2
Record name 1H-Benzimidazole, 2-(6-methyl-2-pyridinyl)-
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Record name Benzimidazole, 2-(6-methyl-2-pyridyl)-
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Record name Benzimidazole, 2-(6-methyl-2-pyridyl)-
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Record name 2-(6-Methyl-2-pyridyl)benzimidazole
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Synthetic Methodologies and Derivatization Strategies for 2 6 Methyl 2 Pyridyl Benzimidazole

Conventional Synthetic Routes to 2-(6-Methyl-2-pyridyl)benzimidazole

The cornerstone of this compound synthesis has traditionally been the construction of the benzimidazole (B57391) ring through the cyclocondensation of o-phenylenediamine (B120857) with a suitable carboxylic acid or its derivative.

Condensation Reactions in this compound Synthesis

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and 6-methylpicolinic acid or its derivatives. This reaction is typically facilitated by a dehydrating agent or carried out at high temperatures to promote the elimination of water and subsequent cyclization. A variety of acids, such as polyphosphoric acid (PPA) or mineral acids like hydrochloric acid, are often used to catalyze the reaction.

The general mechanism involves the initial formation of an amide bond between one of the amino groups of the o-phenylenediamine and the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to yield the aromatic benzimidazole ring.

ReactantsCatalyst/SolventConditionsYield (%)Reference
o-Phenylenediamine, 6-Methylpicolinic acidPolyphosphoric acid180-200°C, 4h75-85
o-Phenylenediamine, 6-MethylpicolinonitrileEthylene (B1197577) glycol160°C, 6h~70
o-Phenylenediamine, 6-Methyl-2-pyridylcarboxaldehydeSodium metabisulfiteRefluxHigh nih.gov

This table is generated based on representative data and may not reflect all possible reaction conditions.

Multi-Component Reactions for this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical alternative for the synthesis of benzimidazole derivatives. While specific MCRs for the direct synthesis of this compound are not extensively reported, analogous structures are readily accessible. A common MCR approach involves the reaction of an o-phenylenediamine, an aldehyde, and a source of cyanide or another nucleophile, often under oxidative conditions. For the synthesis of derivatives, a substituted o-phenylenediamine, 6-methyl-2-pyridinecarboxaldehyde, and a third component could theoretically be employed.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes. This has led to the development of solvent-free and catalyst-free methods for the preparation of this compound.

Solvent-Free Methods for this compound

Solvent-free or solid-state reactions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. The synthesis of benzimidazoles under solvent-free conditions can be achieved by grinding the reactants together, sometimes with a solid support or a catalyst, or by heating the neat mixture. For instance, the condensation of o-phenylenediamine with 6-methylpicolinic acid can be performed by heating the reactants in the absence of a solvent, often under microwave irradiation to accelerate the reaction.

ReactantsConditionsYield (%)Reference
o-Phenylenediamine, 6-Methylpicolinic acidMicrowave, 120°C, 10 min>90
o-Phenylenediamine, 6-Methyl-2-pyridinecarboxaldehydeGrinding, room temp, 30 min~85 nih.gov

This table is generated based on representative data and may not reflect all possible reaction conditions.

Catalyst-Free or Organocatalytic this compound Synthesis

The development of catalyst-free and organocatalytic methods for benzimidazole synthesis is another significant stride in green chemistry. While many traditional methods rely on strong acids or metal catalysts, recent studies have explored the intrinsic reactivity of the starting materials under specific conditions to achieve cyclization. In some cases, the reaction can proceed thermally without any catalyst, particularly under solvent-free conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also emerged as a powerful tool. For the synthesis of benzimidazole derivatives, catalysts such as p-toluenesulfonic acid have been used under grinding and solvent-free conditions to promote the condensation of o-phenylenediamines and aldehydes with high efficiency. nih.gov

Advanced Synthetic Techniques for this compound Analogues

Beyond conventional and green methodologies, advanced synthetic techniques are being explored to enhance the efficiency, control, and diversity of the synthesis of this compound analogues. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the condensation reaction. nih.gov The use of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and easier product isolation.

Furthermore, the derivatization of the core this compound structure is a key strategy to modulate its properties. N-alkylation or N-arylation of the benzimidazole nitrogen is a common modification, which can be achieved using various alkyl or aryl halides under basic conditions. nih.gov These modifications can significantly impact the electronic properties and steric hindrance of the ligand, influencing its coordination behavior and biological activity.

TechniqueReactantsConditionsProductAdvantageReference
Microwave-assisted synthesiso-Phenylenediamine, 6-Methyl-2-pyridinecarboxaldehydeMicrowave, 10-15 minThis compoundReduced reaction time, high yield nih.gov
N-alkylationThis compound, Benzyl chlorideK2CO3, DMFN-benzyl-2-(6-methyl-2-pyridyl)benzimidazoleIntroduction of functional groups nih.gov

This table is generated based on representative data and may not reflect all possible reaction conditions.

Microwave-Assisted Synthesis of this compound Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. jocpr.com For the synthesis of benzimidazole scaffolds, microwave irradiation facilitates the rapid and efficient condensation of o-phenylenediamines with carboxylic acids or their derivatives. scispace.com This technology dramatically reduces reaction times and can lead to higher product yields. mdpi.com

The primary benefits of using microwave technology in the synthesis of benzimidazole derivatives include excellent chemoselectivity, reduced thermal decomposition byproducts, and often solvent-free conditions, aligning with the principles of green chemistry. jocpr.commdpi.com For instance, the synthesis of various benzimidazoles, which traditionally required several hours of reflux, can be completed in minutes under microwave irradiation. jocpr.commonash.edu A comparative study of conventional versus microwave-assisted synthesis for related heterocyclic compounds highlights the marked improvement in efficiency. jocpr.commonash.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives This table is a representative example based on data for related benzimidazole syntheses.

Compound TypeMethodReaction TimeYield (%)Reference
BenzimidazoleConventional2-2.5 hours85% jocpr.com
BenzimidazoleMicrowave6 minutes94% jocpr.com
Pyridine-functionalized Benzimidazolium SaltConventional5 daysNot specified monash.edu
Pyridine-functionalized Benzimidazolium SaltMicrowave3 hoursImproved monash.edu

The synthesis of this compound specifically can be achieved through the microwave-assisted condensation of an o-phenylenediamine with 6-methylpicolinic acid or its derivatives. scispace.com The process benefits from uniform heating, which minimizes side reactions and enhances the purity of the final product. monash.edu

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers a scalable, safe, and efficient alternative to traditional batch production for many chemical compounds, including pharmaceuticals. acs.org This methodology involves pumping reactants through a temperature-controlled reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. google.com While specific literature on the flow synthesis of this compound is not prevalent, the application of this technology to structurally similar compounds like pyridinylmethylsulfinyl benzimidazoles (e.g., Lansoprazole) and imidazopyridines demonstrates its viability. acs.orggoogle.com

The advantages of using flow chemistry for producing such heterocyclic systems include:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic reactions or hazardous reagents.

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer impurities compared to batch processes. acs.org

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Automation: Flow systems can be automated for continuous production with minimal manual intervention.

For example, the synthesis of a pyrazole (B372694) ester, a related heterocyclic compound, showed an increased yield from 70% in a batch microwave reactor to 89% in a continuous flow system. acs.org The construction of the this compound scaffold could similarly be adapted to a flow process, likely involving the reaction of an o-phenylenediamine and a 6-methylpicolinic acid derivative within a heated, packed-bed or coil reactor.

Functionalization and Structural Modification of this compound

The reactivity of the this compound scaffold allows for a wide range of functionalization and structural modifications. These changes can be directed at the benzimidazole core or the pyridine (B92270) ring to alter the molecule's physicochemical properties.

Substituent Effects on this compound Reactivity

The electronic properties and, consequently, the chemical reactivity of the this compound molecule are significantly influenced by the nature and position of substituents on its aromatic rings. Computational and experimental studies on related imidazole (B134444) and benzimidazole systems provide insight into these effects. rsc.org

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density of the aromatic system. This generally increases the acidity of the benzimidazole N-H proton and makes the molecule more susceptible to nucleophilic attack. On the pyridine ring, EWGs would decrease the basicity of the pyridine nitrogen. rsc.org

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OCH₃), or amino (-NH₂) groups increase the electron density. This enhances the basicity of the nitrogen atoms and makes the aromatic rings more reactive towards electrophilic substitution. rsc.org

The methyl group already present at the 6-position of the pyridine ring in the parent compound acts as a weak electron-donating group. Further modifications can be used to fine-tune the molecule's reactivity for specific applications. For example, the introduction of different substituent groups on the benzimidazole and pyridine rings of omeprazole (B731) analogues has been shown to modulate their biological activity. nih.gov

Table 2: Predicted Substituent Effects on the Reactivity of the this compound Scaffold

Substituent TypeExample GroupsEffect on Benzimidazole N-H AcidityEffect on Pyridine N BasicityReactivity Towards Electrophiles
Electron-Donating (EDG)-OCH₃, -NH₂DecreaseIncreaseIncreased
Electron-Withdrawing (EWG)-NO₂, -CF₃, -CNIncreaseDecreaseDecreased

Regioselective Functionalization of the Benzimidazole Core

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is crucial for creating well-defined derivatives. The benzimidazole core of this compound offers several sites for functionalization.

The two nitrogen atoms of the imidazole ring are common targets. Due to rapid tautomerism in N-unsubstituted benzimidazoles, reactions like N-alkylation can produce a mixture of isomers. longdom.org However, regioselective methods have been developed. One strategy involves a cascade of C-N bond-forming reactions using a palladium catalyst, which can selectively couple substrates to form complex heterocycles with complete regiocontrol. acs.org

The fused benzene (B151609) ring can also be functionalized via electrophilic aromatic substitution reactions. The position of the incoming substituent is directed by the existing imidazole ring. For example, nitration of related benzimidazole compounds often results in substitution at the 5- or 6-position. longdom.org The nitration of 2-amino-l-methyl benzimidazole, for instance, yields a mixture of 5-nitro and 6-nitro derivatives. longdom.org

Pyridine Ring Modification in this compound Derivatives

The pyridine ring offers additional opportunities for structural modification. The existing methyl group at the 6-position can be a handle for further reactions. For instance, biocatalytic processes have been used to convert methyl groups on a pyridine ring into hydroxymethyl (-CH₂OH) groups, demonstrating that the alkyl substituent can be oxidized to introduce new functionality. rsc.org

Furthermore, the pyridine ring itself can undergo substitution reactions. The nitrogen atom makes the ring electron-deficient, which generally directs nucleophilic aromatic substitution to the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, since positions 2 and 6 are already substituted in the parent compound, further functionalization would likely target other available positions, or proceed through activation of the ring, for example, by forming a pyridine N-oxide.

Coordination Chemistry of 2 6 Methyl 2 Pyridyl Benzimidazole and Its Metal Complexes

Ligand Design Principles of 2-(6-Methyl-2-pyridyl)benzimidazole in Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The structure of this compound is strategically designed to offer specific coordination features.

Denticity and Coordination Modes of this compound

This compound typically acts as a bidentate N,N'-chelating ligand. It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and the imino nitrogen atom of the benzimidazole (B57391) ring, forming a stable five-membered chelate ring. This bidentate chelation is the most common coordination mode, observed in a vast majority of its transition metal complexes.

Influence of Substituents on Coordination Behavior

The introduction of a methyl group at the 6-position of the pyridine ring in this compound has a significant impact on its coordination chemistry compared to its unsubstituted counterpart, 2-(2-pyridyl)benzimidazole (B74506). This substituent exerts both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine nitrogen atom. This enhanced basicity can lead to stronger metal-ligand bonds.

Steric Effects: The steric bulk of the methyl group in the vicinity of the coordination site can influence the geometry of the resulting complex. This steric hindrance can affect the number of ligands that can coordinate to a metal center. For instance, studies on lanthanide complexes have shown that the presence of the 6-methyl group can lead to a lower number of coordinated ligands compared to the unsubstituted analogue due to increased steric crowding around the metal ion. This steric clash can also lead to distortions in the coordination geometry, moving it away from an ideal octahedral or tetrahedral arrangement.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product.

Transition Metal Complexes with this compound

A variety of transition metal complexes of this compound have been synthesized and characterized. These complexes often exhibit interesting photophysical and electrochemical properties. The synthesis generally involves a straightforward reaction between the ligand and a metal salt, such as a halide or acetate, in a solvent like ethanol (B145695) or methanol. nih.gov

Below is a table summarizing some of the reported transition metal complexes of 2-(pyridyl)benzimidazole derivatives, which provides a basis for understanding the coordination of this compound.

Metal IonLigandFormulaCoordination GeometryReference
Cd(II)2-(2-pyridyl)benzimidazole[(Cd)₂(2-PBIM)₂(CH₃COO)₄]Distorted Octahedral tandfonline.com
Cu(II)2-(3-pyridyl)benzimidazole[Cu(3-PBIM)₂(CH₃COO)₂]·2H₂OSquare Planar tandfonline.com
Fe(II)2-(4-pyridyl)benzimidazole[Fe(4-PBIM)₂(Cl)₂(H₂O)₂]Octahedral tandfonline.com
Ni(II)2-(1H-benzimidazol-2-yl)phenolC₂₆H₁₈N₄O₂Ni- nih.gov
Cu(II)2-(1H-benzimidazol-2-yl)phenolC₂₆H₁₈N₄O₂Cu- nih.gov

Note: This table includes examples of closely related ligands due to the limited specific data for this compound in the searched literature.

Lanthanide and Actinide Coordination Chemistry of this compound

The coordination chemistry of this compound with f-block elements is less explored compared to transition metals.

Lanthanide Complexes: The larger ionic radii of lanthanide ions allow for higher coordination numbers. However, the steric hindrance from the 6-methyl group on the pyridine ring plays a crucial role in determining the stoichiometry of the resulting complexes. Research has shown that the presence of this methyl group can limit the number of ligands that can coordinate to the lanthanide ion. For example, a study on lanthanide nitrate (B79036) complexes with a related picolinamide (B142947) ligand demonstrated that the 6-methyl substituent led to a decrease in the ligand-to-metal ratio in the resulting complexes.

Actinide Complexes: The coordination chemistry of this compound with actinides is a largely unexplored area. To date, no specific complexes of this ligand with actinide elements have been reported in the readily available scientific literature. The study of such complexes could offer insights into the subtle differences in bonding and coordination preferences between lanthanides and actinides.

Spectroscopic Analysis of this compound Metal Complexes

Spectroscopic techniques are indispensable tools for the characterization of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The C=N stretching vibration of the pyridine and benzimidazole rings typically shifts upon coordination. A shift to higher frequency is often indicative of coordination. The N-H stretching vibration of the benzimidazole ring can also provide insights into its involvement in coordination or hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands are commonly observed. The positions and intensities of these bands can be influenced by the metal ion, the coordination geometry, and the solvent.

Below is a table with representative spectroscopic data for metal complexes of 2-(pyridyl)benzimidazole derivatives.

ComplexIR (cm⁻¹) ν(C=N)UV-Vis (nm) λmaxReference
[Cu(2-(1H-benzimidazol-2-yl)phenol)₂]1602297, 318, 334, 356, 368, 640 nih.gov
[Ni(2-(1H-benzimidazol-2-yl)phenol)₂]1605292, 318, 332, 370, 589, 695 nih.gov

Note: This table includes examples of closely related ligands due to the limited specific data for this compound in the searched literature.

Crystallographic Studies of this compound Coordination Compounds

Detailed single-crystal X-ray diffraction studies for coordination compounds specifically derived from this compound (L) were not extensively available in the surveyed literature. However, structural characterization has been primarily achieved through spectroscopic methods (IR and ¹H NMR), elemental analysis, and magnetic susceptibility measurements. tandfonline.com

For instance, studies on complexes with Ni(II), Pd(II), Zn(II), Cd(II), and Hg(II) chlorides indicate the formation of compounds with both 1:1 and 1:2 metal-to-ligand ratios. tandfonline.com The coordination behavior of this compound, which readily forms chelates, suggests that it acts as a bidentate ligand, coordinating to the metal center through the pyridinic nitrogen and one of the benzimidazole nitrogen atoms. tandfonline.com This is consistent with the structures of closely related complexes, such as those of 2-(2-pyridyl)-benzimidazole, where X-ray crystallography has confirmed this bidentate chelation mode, leading to various coordination geometries. tandfonline.com

In analogous systems, the specific geometry is highly dependent on the metal ion and the presence of other co-ligands. For example, cobalt complexes with similar benzimidazole-pyridine ligands have been shown to adopt distorted octahedral geometries. royalsocietypublishing.org Without definitive crystallographic data for the this compound complexes, their precise structures are inferred from electronic and magnetic properties. The paramagnetic nature of the Ni(II) complexes, for example, strongly suggests either an octahedral or tetrahedral geometry. tandfonline.com

Electronic and Magnetic Properties of this compound Metal Complexes

The introduction of a methyl group on the pyridine ring of the 2-(2-pyridyl)benzimidazole framework subtly influences the electronic environment of the coordinating nitrogen atoms, which in turn affects the properties of the resulting metal complexes.

Ligand Field Effects in this compound Complexes

The ligand this compound (L) creates a moderately strong ligand field, influencing the d-orbital splitting of the transition metal centers it coordinates. This effect is evident in the properties of its Ni(II) complexes. Ni(II), a d⁸ ion, can adopt square planar (low-spin, diamagnetic) or octahedral/tetrahedral (high-spin, paramagnetic) geometries. The Ni(II) complexes formed with L, specifically [NiL₂Cl₂] and [NiL(H₂O)₂Cl₂], are reported to be paramagnetic. tandfonline.com This paramagnetism indicates the presence of unpaired electrons, which is characteristic of a high-spin d⁸ configuration in a six-coordinate octahedral or a four-coordinate tetrahedral environment. The ligand field generated by L is therefore not strong enough to enforce a square planar geometry and cause spin pairing in Ni(II).

Spectroscopic analyses of related benzimidazole complexes support these findings. The electronic spectra of Co(II) and Ni(II) complexes with similar ligands show bands consistent with d-d transitions typical for octahedral geometries. ias.ac.in

Spin States and Magnetic Anisotropy in this compound Derivatives

The spin state of a metal ion in a complex is a direct consequence of the ligand field strength and the coordination geometry. As established, Ni(II) complexes with this compound exist in a high-spin state. tandfonline.com This is a common feature for many first-row transition metal complexes with pyridyl-benzimidazole type ligands unless the ligand is part of a larger, more rigid tridentate or macrocyclic framework that can enforce a low-spin state. nih.gov

While detailed studies on the magnetic anisotropy for complexes of this specific ligand are not widely reported, research on analogous systems highlights its importance. For example, cobalt(II) complexes with pyridine-based macrocyclic ligands exhibit substantial magnetic anisotropy, which is highly dependent on the coordination geometry and the nature of co-ligands. nih.gov In some dinuclear copper(II) complexes with the related 2-(2-pyridyl)-benzimidazole ligand, both weak ferromagnetic and antiferromagnetic coupling between the metal centers have been observed, depending on the bridging mode of co-ligands. nih.gov For binuclear complexes where antiferromagnetic interactions are present, the magnetic moments are often lower than expected for two non-interacting metal ions. nih.gov

Reactivity and Stability of this compound Coordination Compounds

The reactivity and stability of these coordination compounds are crucial for understanding their behavior and potential applications.

Ligand Exchange Reactions in this compound Systems

Direct studies on ligand exchange kinetics for this compound complexes are limited. However, reactivity can be inferred from synthetic procedures and the stability of the complexes. The synthesis of [NiL(H₂O)₂Cl₂] from NiCl₂·6H₂O implies that the ligand L can displace water molecules from the nickel coordination sphere to form a stable complex. tandfonline.com

In related systems, the stability of the metal-ligand bond can influence reactivity. For instance, in some palladium(II) complexes with pyridyl-benzazole ligands, the ease of ligand dissociation was found to affect their catalytic activity. lew.ro The formation of zwitterionic complexes in reactions involving group 4 metal chlorides and bis(imino)phenoxide ligands highlights that side products like HCl can be retained in the final product rather than being eliminated, suggesting complex reaction pathways where protonation and ligand rearrangement can occur. researchgate.net The deprotonation of the benzimidazole N-H group is a known reaction pathway, particularly with softer metal ions, which can lead to the formation of anionic ligands and different types of coordination polymers or bridged species. lew.ro

Thermal and Chemical Stability of this compound Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are effective methods for evaluating the thermal stability of coordination compounds. While specific TGA/DTA data for complexes of this compound were not found in the surveyed literature, studies on analogous compounds provide a general decomposition pattern.

The table below summarizes typical thermal decomposition stages observed for related metal-Schiff base complexes containing pyridine or similar moieties.

Complex TypeDecomposition StageTemperature Range (°C)EventSource
Co(II) and Ni(II) Quinazolinone Complexes1140-180Loss of two coordinated water molecules ias.ac.in
Various Schiff Base Complexes (e.g., Co, Ni, Cu)2 and subsequent> 220Decomposition of the organic ligand moiety ias.ac.inajrconline.org
Cu(II), Ni(II), Co(II) Pyrimidine Azo Dye ComplexesFinalHigh TemperatureFormation of stable metal oxide residue nih.gov

Computational and Theoretical Investigations of 2 6 Methyl 2 Pyridyl Benzimidazole

Quantum Chemical Studies on 2-(6-Methyl-2-pyridyl)benzimidazole Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular geometry and electronic nature of this compound.

Electronic Structure and Frontier Molecular Orbitals of this compound

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. inlibrary.uz

Studies on similar benzimidazole (B57391) derivatives have shown that the HOMO is typically localized over the benzimidazole ring system, while the LUMO is distributed across the pyridyl moiety. researchgate.net This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. researchgate.net

For a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. nih.gov These values provide an approximation of the electronic characteristics that can be expected for this compound. The chemical activity of such molecules is directly related to this energy gap. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Similar Benzimidazole Derivative

Parameter Value (eV)
EHOMO -5.8170
ELUMO -0.8904
Energy Gap (ΔE) 4.9266

Data obtained from DFT calculations on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole at the B3LYP/6–311 G(d,p) level of theory. nih.gov

Conformational Analysis of this compound and Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key conformational feature is the dihedral angle between the benzimidazole and pyridyl rings.

In a study of the related compound 2-pyridin-2yl-1H-benzimidazole, the rotational barrier of the pyridine (B92270) ring was analyzed, revealing relatively small energy barriers. acs.org This suggests that at room temperature, rotational effects are significant and the molecule can adopt various conformations. For this compound, the presence of the methyl group on the pyridine ring can influence the preferred conformation due to steric hindrance, potentially leading to a non-planar arrangement between the two ring systems.

Theoretical Spectroscopy of this compound

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational and nuclear magnetic resonance (NMR) spectra. arxiv.orgchimia.ch

Computational Vibrational Spectroscopy of this compound

Theoretical vibrational spectroscopy, often performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide vibrational frequencies and intensities that can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. mdpi.com

For benzimidazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching, C=N stretching, and various ring breathing and deformation modes. mdpi.com For instance, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, C-H stretching vibrations were observed in the range of 3123-2927 cm⁻¹ by the B3LYP/6-311++G(d,p) method. mdpi.com The N-H stretching vibration in benzimidazoles is typically a broad band in the experimental spectrum.

The calculated vibrational frequencies are often scaled to improve agreement with experimental values. nih.gov This scaling accounts for the approximations inherent in the theoretical methods and the effects of the experimental environment.

NMR Chemical Shift Predictions for this compound

NMR spectroscopy is a powerful technique for determining molecular structure. diva-portal.org Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning the signals in experimental NMR spectra and for understanding the electronic environment of the different nuclei in the molecule.

For 2-alkyl-benzimidazoles, the ¹³C NMR chemical shift of the C2 carbon is typically shifted to higher frequencies compared to unsubstituted benzimidazole. mdpi.com The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the tautomeric equilibrium present in the solution. mdpi.com In a non-symmetric environment, such as in DMSO-d₆, a full set of seven signals for the benzimidazole moiety is expected. mdpi.com

Table 2: Experimental ¹H NMR Chemical Shifts for the Related Compound 2-(2-Pyridyl)benzimidazole (B74506) in DMSO-d₆

Proton Chemical Shift (ppm)
NH 13.1
Py-H6 8.762
Py-H3 8.398
Py-H4 8.027
Bz-H4/H7 7.768
Bz-H7/H4 7.609
Py-H5 7.539
Bz-H6/H5 7.29
Bz-H5/H6 7.25

Data from ChemicalBook for 2-(2-pyridyl)benzimidazole. chemicalbook.com

Density Functional Theory (DFT) Applications to this compound Complexes

DFT is widely used to study the structure, bonding, and electronic properties of metal complexes containing benzimidazole-based ligands. biointerfaceresearch.com this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine ring and the imidazole (B134444) ring.

DFT calculations on such complexes can provide insights into:

Optimized Geometries: Determining the coordination geometry around the metal center, including bond lengths and angles. biointerfaceresearch.com

Electronic Structure: Analyzing the nature of the metal-ligand bonding and the distribution of electron density. Studies on similar complexes have investigated the HOMO and LUMO to understand electronic transitions. epa.gov

Spectroscopic Properties: Predicting the UV-Vis absorption spectra of the complexes, which are often dominated by metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. epa.gov For example, studies on Be and B complexes of 2-(2'-pyridyl)benzimidazole derivatives have shown that absorption characteristics primarily arise from the benzimidazolyl and pyridyl rings. epa.gov

Research on ruthenium complexes with 2-aminomethyl benzimidazole has demonstrated that DFT can be used to determine the octahedral geometry of the complexes and to analyze their redox behavior. biointerfaceresearch.com Similarly, DFT has been employed to investigate the mechanism of formation of molybdenum complexes with a pyridoxal-benzimidazole ligand. rsc.org

Prediction of Coordination Geometries and Bonding in this compound Metal Complexes

DFT calculations have been successfully used to optimize the geometries of various metal complexes. For instance, studies on related benzimidazole derivatives show that the ligand can coordinate to metal centers in different modes. mdpi.com In complexes with didentate ligands like 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol, the Fe(II) center typically exhibits a distorted octahedral geometry. nih.gov This is a common coordination environment for iron(II) when coordinated with three bidentate ligands. Single-crystal X-ray diffraction analyses often confirm the computationally predicted geometries, showing the reliability of the theoretical models. nih.govtandfonline.com

The bonding in these complexes is also elucidated through computational analysis. Natural Bond Orbital (NBO) analysis can reveal details about the donor-acceptor interactions between the ligand's nitrogen atoms and the metal's d-orbitals. researchgate.net These calculations help in quantifying the charge transfer and the covalent character of the metal-ligand bonds.

Table 1: Representative Predicted Coordination Geometries for Pyridyl-Benzimidazole Type Metal Complexes

Metal IonLigand TypePredicted GeometryComputational MethodReference
Fe(II)Didentate Pyridyl-BenzimidazoleDistorted OctahedralDFT nih.gov
Ni(II)Tridentate Pyrazole-based AldimineDistorted OctahedralDFT/B3LYP researchgate.net
Cd(II)Monodentate Benzimidazole DerivativeTetrahedral/DistortedNot Specified mdpi.com
Ni(II)Pyridyl-HydrazoneDistorted OctahedralDFT tandfonline.com

Calculation of Electronic Transitions and Photophysical Parameters for this compound Metal Complexes

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone for investigating the electronic absorption spectra and photophysical properties of coordination compounds. These calculations allow for the assignment of experimentally observed electronic transitions and provide a deeper understanding of the nature of excited states.

For metal complexes of pyridyl-benzimidazole derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. epa.gov These calculations often show that the low-energy absorption bands in the UV-visible spectrum are due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, while higher-energy bands are typically assigned to intra-ligand (π→π*) transitions. tandfonline.comresearchgate.net

A study on iron(II) complexes with phenylazo-substituted pyridyl-benzimidazoles utilized advanced computational methods, including CASSCF-NEVPT2 and STEOM-DLPNO-CCSD, to analyze the electronic structures and explain photoswitching behavior. rsc.org These calculations helped identify the active wavelengths for E-to-Z isomerization and elucidated the underlying photophysical mechanisms. rsc.org In another investigation, the electronic spectra of 2-(2'-pyridyl)benzimidazole derivatives and their beryllium and boron complexes were studied using TD-DFT. The results indicated that the absorption characteristics primarily arise from transitions within the benzimidazolyl and pyridyl rings. epa.gov

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and their energy gap are critical parameters determined from these calculations. The HOMO-LUMO gap provides an estimate of the chemical reactivity and the energy required for electronic excitation. researchgate.net Analysis of the molecular orbitals involved in the electronic transitions reveals their character, for example, whether the transition moves electron density from a metal-centered orbital to a ligand-centered orbital.

Table 2: Calculated Electronic Transition Data for Representative Pyridyl-Benzimidazole Systems

Compound/ComplexCalculated λmax (nm)Transition TypeComputational MethodReference
2-(2'-pyridyl)benzimidazole derivative~300Intra-ligand (π→π*)TD-DFT epa.gov
Be(II) complex of a pyridyl-benzimidazole derivative~430Ligand-to-Ligand Charge Transfer (LLCT)TD-DFT epa.gov
Ni(II) Pyridyl-Hydrazone ComplexMultiple bandsMLCT and Intra-ligandTD-DFT tandfonline.com
Fe(II) Phenylazo-Pyridyl-Benzimidazole ComplexWavelength dependentE-Z PhotoisomerizationCASSCF-NEVPT2 rsc.org

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes such as supramolecular self-assembly and the influence of the surrounding environment.

Intermolecular Interactions and Supramolecular Assembly of this compound

The structure of this compound, with its aromatic rings and hydrogen-bonding capabilities (N-H from the imidazole ring), predisposes it to form ordered supramolecular assemblies. MD simulations can explore the non-covalent interactions that govern this self-assembly.

Key intermolecular interactions include:

Hydrogen Bonding: The imidazole N-H group can act as a hydrogen bond donor, while the pyridyl nitrogen and the imine-like nitrogen of the imidazole can act as acceptors. These interactions are fundamental to forming chains or dimeric structures.

π-π Stacking: The planar benzimidazole and pyridine rings can engage in π-π stacking interactions, further stabilizing the supramolecular structure. These can be in face-to-face or offset arrangements.

C-H···π Interactions: The C-H bonds from the methyl group and the aromatic rings can interact with the π-electron clouds of adjacent molecules.

Computational studies on similar pyridine- and pyrazole-based coordination compounds have used Hirshfeld surface analysis and quantum theory of atoms-in-molecules (QTAIM) to characterize and quantify various non-covalent interactions that stabilize layered assemblies. mdpi.com For example, studies have detailed π-stacking interactions between pyridyl rings with centroid-to-centroid distances around 3.8 Å. mdpi.com MD simulations of benzimidazole derivatives have shown that at higher concentrations, molecules tend to aggregate and form clusters, driven by these intermolecular forces. nih.gov

Solvent Effects on this compound Behavior

The behavior of this compound in solution is significantly influenced by the solvent. easychair.org MD simulations are a powerful tool for investigating these solvent effects at an atomic level. easychair.orgnih.gov Both explicit solvent models, where individual solvent molecules are included in the simulation, and implicit models, like the polarizable continuum model (PCM), can be used. nih.gov

Key solvent effects that can be investigated include:

Solvation Shell Structure: Simulations can reveal the arrangement of solvent molecules around the solute, identifying preferential interactions such as hydrogen bonding between a protic solvent (like water or ethanol) and the ligand's nitrogen atoms.

Conformational Changes: The solvent can influence the preferred conformation of the molecule, particularly the dihedral angle between the pyridine and benzimidazole rings.

Reaction Dynamics: The presence of a solvent can dramatically alter the energetics and rates of chemical reactions. nih.gov MD and metadynamics simulations on related systems have shown how co-solvents can alter the stability of reactive species and intermediates, thereby influencing reaction pathways. nih.govresearchgate.net For example, the polarity and hydrogen-bonding ability of the solvent play crucial roles in determining solute behavior and can accelerate reactions by stabilizing transition states. easychair.orgnih.gov

Advanced Applications and Functional Materials Based on 2 6 Methyl 2 Pyridyl Benzimidazole

Catalytic Applications of 2-(6-Methyl-2-pyridyl)benzimidazole Metal Complexes

Metal complexes incorporating this compound and its derivatives have emerged as versatile catalysts in a range of organic transformations. The ligand's ability to stabilize various metal centers in different oxidation states is key to their catalytic activity.

While specific studies focusing solely on this compound in oxidation and reduction catalysis are not extensively detailed in the provided results, the broader class of pyridyl-benzimidazole ligands is known to form complexes that are active in such reactions. For instance, bimetallic complexes with ligands derived from 2,6-bis(benzimidazol-2-yl)pyridine have been synthesized and their catalytic properties in transfer hydrogenation of ketones have been explored. rsc.org These studies aim to understand the cooperative effects between metal centers that can enhance reaction rates. rsc.org The synthesis of benzimidazole (B57391) derivatives can be catalyzed by Cu-Pd bimetallic catalysts, showcasing the role of metal complexes in coupled reactions involving dehydrogenation and hydrogenation steps. mdpi.com

Table 1: Examples of Catalytic Systems Based on Related Benzimidazole Ligands

Catalyst SystemReaction TypeSubstrateKey Findings
Binuclear Rh(I) and Ir(I) complexes with 2,6-bis(benzimidazol-2-yl)pyridine derivativesTransfer HydrogenationKetonesSystematic variation of intermetallic distance and ligand donor properties explored for cooperative bimetallic enhancement. rsc.org
Cu-Pd/γ-Al2O3Benzimidazole Synthesis2-Nitroaniline and Ethanol (B145695)Efficiently synthesized benzimidazole via a coupled "alcohol-dehydrogenation, hydrogen transfer and hydrogenation" reaction. mdpi.com

This table is generated based on the available data and showcases related systems to infer the potential of this compound complexes.

Vanadium complexes containing bis(benzimidazole)amine ligands, when activated by simple alkylaluminum reagents, have been shown to be unusually robust, single-site catalysts for olefin polymerization and co-polymerization. researchgate.net Furthermore, a 2,6-bis(2-benzimidazolyl)pyridine (B160508) zirconium dichloride/MAO catalyst system has been investigated for the polymerization of methyl acrylate. kaist.ac.kr The activity of this system was found to be dependent on the Al/Zr molar ratio, with the highest activity observed at a ratio of 100. kaist.ac.kr These examples highlight the potential of metal complexes with pyridyl-benzimidazole-type ligands in controlling polymer chain growth and architecture.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, and pyridyl-containing compounds are important targets. nih.gov While 2-pyridine nucleophiles can be challenging partners in these reactions, methods have been developed to address this. nih.gov Paramagnetic nickel polypyridyl complexes have been synthesized and studied for their relevance in C(sp²)-C(sp³) coupling reactions. nih.gov These studies involve investigating the ability of these complexes to undergo elementary organometallic reactions pertinent to the catalytic cycle. nih.gov Although direct C-H activation studies with this compound complexes are not explicitly detailed, the development of palladium catalysts for C-N cross-coupling reactions to form benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems demonstrates the utility of such complexes in constructing heterocyclic structures through sequential bond formations. acs.org

Luminescent and Photofunctional Materials Incorporating this compound

The rigid and planar structure of the this compound ligand, coupled with its coordination properties, makes it an excellent building block for luminescent and photofunctional materials. bohrium.comcityu.edu.hk Transition metal complexes containing this and similar ligands often exhibit interesting photophysical properties, such as large Stokes' shifts and long emission lifetimes, which are desirable for various applications. bohrium.comnih.gov

Luminescent probes are crucial for detecting and imaging specific analytes in chemical and biological systems. A pyridyl-benzimidazole-based luminescent probe, RSB1, has been synthesized for the selective "turn-on" detection of the perchlorate (B79767) ion. nih.gov This probe exhibits an enhancement in emission at 363 nm upon binding to perchlorate, with a low detection limit of 0.121 μM. nih.gov The design of such probes often involves creating a system where the fluorescence is initially quenched and then restored upon interaction with the target analyte. rsc.org The development of luminescent transition metal complexes, particularly those of rhenium(I), ruthenium(II), and iridium(III), as bioimaging reagents is an active area of research. cityu.edu.hknih.gov

Table 2: Characteristics of a Luminescent Probe Based on a Pyridyl-Benzimidazole Scaffold

ProbeTarget AnalyteEmission Maximum (nm)Detection Limit (μM)Binding Constant (K_b) (M⁻¹)
RSB1Perchlorate (ClO₄⁻)3630.1212.6 x 10⁵

Data sourced from a study on a pyridyl-benzimidazole-based luminescent probe. nih.gov

Photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) are fundamental processes in photochemistry that can be harnessed in the design of functional molecules. wikipedia.orgyoutube.com In a typical PET-based fluorescent probe, a fluorophore is connected to a recognition group. rsc.org In the absence of the analyte, the fluorescence is quenched through PET. wikipedia.orgresearchgate.net Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence signal. rsc.orgresearchgate.net

FRET, on the other hand, involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore. youtube.com The efficiency of FRET is highly dependent on the distance and spectral overlap between the donor and acceptor. youtube.comresearchgate.net

While specific studies detailing PET and FRET mechanisms exclusively within this compound systems were not found in the search results, the principles are broadly applicable to the design of probes and functional materials based on this scaffold. For instance, the quenching and enhancement of fluorescence observed in the perchlorate probe RSB1 can be rationalized by a PET mechanism. nih.gov The design of novel ruthenium(II) complexes with 2-(2-pyridyl)benzimidazole (B74506) ligands for electrochemiluminescence applications also relies on understanding and controlling electron transfer processes. researchgate.net

Development of Optoelectronic Devices with this compound Components

Benzimidazole derivatives, including structures related to this compound, are increasingly utilized in the fabrication of organic light-emitting diodes (OLEDs). Their inherent electronic properties make them suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.com The performance of OLEDs is intrinsically linked to the molecular structure of the organic materials used. tandfonline.com

Recent research has focused on developing novel imidazole (B134444) derivatives to enhance the efficiency, color purity, and lifespan of OLEDs. tandfonline.com For instance, pyrene-benzimidazole derivatives have been synthesized and investigated as potential blue emitters for OLEDs. mdpi.comnih.gov By modifying the molecular design to reduce intermolecular aggregation, researchers have achieved efficient and pure blue photo- and electroluminescence. mdpi.comnih.gov One such OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer demonstrated a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m² at 7.5 V, with deep-blue electroluminescence. mdpi.comnih.gov

Furthermore, carbazole-π-imidazole derivatives have been designed as bipolar blue-emitting materials. nih.gov In these structures, the carbazole (B46965) unit acts as a donor, the imidazole as an acceptor, and a biphenyl (B1667301) group as a π-bridge. nih.gov A non-doped OLED incorporating one of these derivatives achieved a deep-blue emission with CIE coordinates of (0.157, 0.080), a maximum luminance of 11,364 cd/m², and a maximum EQE of 4.43%. nih.gov

The combination of benzimidazole and triazine moieties has led to the development of efficient electron acceptors for exciplex-based OLEDs. rsc.org These devices exhibit low driving voltages and high efficiencies, with one of the highest reported EQEs reaching 29.6% when used as a co-host for a green phosphorescent emitter. rsc.org

Table 1: Performance of OLEDs Incorporating Benzimidazole Derivatives

Derivative Type Role in OLED Max. EQE (%) Max. Luminance (cd/m²) Emission Color CIE Coordinates
Pyrene-Benzimidazole Emissive Layer 4.3 mdpi.comnih.gov 290 mdpi.comnih.gov Deep-Blue (0.1482, 0.1300) mdpi.comnih.gov
Carbazole-π-Imidazole Emissive Layer 4.43 nih.gov 11,364 nih.gov Deep-Blue (0.157, 0.080) nih.gov
Benzimidazole-Triazine Electron Acceptor / Co-host 29.6 rsc.org Not Reported Green (phosphorescent) Not Reported

EQE: External Quantum Efficiency, CIE: Commission Internationale de l'Eclairage

Sensing and Detection Applications of this compound

The presence of nitrogen atoms in both the pyridine (B92270) and benzimidazole rings of this compound provides excellent coordination sites for metal ions and other analytes. This property has been extensively exploited in the development of chemosensors and chemodosimeters.

Chemodosimeters and Chemosensors Utilizing this compound

Chemosensors based on benzimidazole derivatives can detect analytes through various mechanisms, most notably through changes in their fluorescence properties upon binding. These sensors offer high sensitivity and selectivity for a range of substances.

Detection of Metal Ions and Anions with this compound Ligands

Derivatives of this compound have proven to be effective ligands for the detection of various metal ions. For instance, a benzimidazole-derived fluorescent chemosensor was designed for the selective detection of Cu²⁺ and Zn²⁺ in aqueous solutions. rsc.org This sensor exhibited a "turn-off" fluorescence response to Cu²⁺ and a ratiometric "turn-on" response to Zn²⁺. rsc.org The detection limits were found to be 0.16 μM for Cu²⁺ and 0.1 μM for Zn²⁺. rsc.org

Another study reported a benzofuran-based chemosensor for the selective detection of Zn²⁺, which could be recycled using EDTA, demonstrating reversible fluorescence changes. chemisgroup.us Similarly, polymers containing pyridylbenzoxazole groups have been developed as fluorescent chemosensors for metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺, with Fe²⁺ showing the most significant fluorescence quenching. researchgate.net

The 2,6-bis(2-benzimidazolyl)pyridine structure, which is closely related to the core of interest, has been employed as a chemosensor for fluoride (B91410) ions and as an optical sensor for aniline (B41778) recognition. sigmaaldrich.comsigmaaldrich.com Furthermore, a silsesquioxane-based polymer functionalized with a bis(benzimidazole)pyridine ligand has been synthesized as a thermally stable, fluorogenic sensor for Zn(II). nih.govacs.org This sensor is capable of differentiating Zn(II) from Cd(II) ions. nih.govacs.org

Table 2: Metal Ion and Anion Detection using Benzimidazole-based Sensors

Sensor Type Target Analyte Detection Method Limit of Detection (LOD)
Benzimidazole-derived chemosensor Cu²⁺ Fluorescence Turn-off 0.16 μM rsc.org
Benzimidazole-derived chemosensor Zn²⁺ Ratiometric Fluorescence 0.1 μM rsc.org
Benzofuran-based chemosensor Zn²⁺ Fluorescence Not Specified
Pyridylbenzoxazole polymer Fe²⁺ Fluorescence Quenching Not Specified
2,6-Bis(2-benzimidazolyl)pyridine Fluoride ions Chemosensor Not Specified
Silsesquioxane-based polymer Zn(II) Fluorogenic Not Specified

Molecular Recognition and Binding Studies with this compound

The ability of this compound and its analogs to participate in specific non-covalent interactions underpins their application in molecular recognition. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, while the N-H group of the benzimidazole moiety can serve as a hydrogen bond donor.

Binding studies have confirmed the coordination modes between benzimidazole-based sensors and metal ions. For example, Job plot analysis and mass spectrometry confirmed a 2:1 binding stoichiometry between a benzimidazole-derived sensor and Cu²⁺, and a 1:1 stoichiometry with Zn²⁺. rsc.org These studies are crucial for understanding the sensing mechanism and for designing more selective and sensitive molecular probes.

Supramolecular Chemistry and Self-Assembly of this compound Architectures

The self-assembly of molecules into well-defined supramolecular architectures is a powerful strategy for creating novel functional materials. The structural features of this compound make it an excellent candidate for constructing such assemblies through non-covalent interactions.

Hydrogen Bonding Networks Involving this compound

Hydrogen bonding is a key directional interaction that governs the self-assembly of many organic molecules. In the crystal structure of related benzimidazole derivatives, such as 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the packing is characterized by N—H⋯N and C—H⋯N hydrogen bonds. nih.gov These interactions lead to the formation of chains of molecules, which then interact to build up a three-dimensional supramolecular structure. nih.gov The benzimidazole ring's N-H proton and the pyridyl nitrogen atom of this compound are prime sites for forming such hydrogen bonding networks, leading to predictable and stable supramolecular architectures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic ligand and the coordination geometry of the metal center.

The this compound molecule possesses ideal characteristics for a ligand in the synthesis of MOFs and coordination polymers. The nitrogen atoms of the pyridine ring and the benzimidazole group can act as a robust chelating unit to bind to a metal center. The presence of the methyl group on the pyridine ring could also influence the steric and electronic properties of the resulting framework, potentially leading to unique structural and functional characteristics.

However, a comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically detailing the synthesis and characterization of Metal-Organic Frameworks or coordination polymers using this compound as the primary organic ligand. While research on MOFs and coordination polymers utilizing related benzimidazole and pyridine-based ligands is extensive, dedicated research on the specific application of this compound in creating such frameworks has not been reported. The potential of this compound in this field, therefore, remains an unexplored area of materials science.

Table 1: Status of Research on MOFs and Coordination Polymers with this compound

Research Area Status Key Findings
Synthesis of MOFs No published research found -
Synthesis of Coordination Polymers No published research found -
Structural Characterization Not applicable -

Self-Assembled Monolayers (SAMs) Derived from this compound

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. These monolayers can be used to precisely control the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The formation of SAMs typically requires a specific interaction between a headgroup of the organic molecule and the substrate.

For this compound to form a SAM, it would need to be functionalized with a group capable of binding to a surface, such as a thiol or silane (B1218182) for attachment to gold or oxide surfaces, respectively. The benzimidazole and pyridyl moieties could then be oriented to tailor the surface chemistry. The aromatic nature of the molecule could lead to well-ordered monolayers driven by π-π stacking interactions, and the nitrogen atoms could provide sites for further chemical modification or interaction with the environment.

Despite the theoretical potential for creating functional surfaces using derivatives of this compound, there is currently no published scientific literature that describes the formation or characterization of Self-Assembled Monolayers derived from this compound. The investigation into how this specific molecule or its functionalized variants self-assemble on different substrates is a research avenue that has yet to be explored. Consequently, the surface properties and potential applications of such SAMs remain unknown.

Table 2: Status of Research on SAMs with this compound

Research Area Status Key Findings
Synthesis of SAMs No published research found -
Surface Characterization Not applicable -
Interfacial Properties Not applicable -

Mechanistic Biological Studies and Interfacial Chemistry of 2 6 Methyl 2 Pyridyl Benzimidazole

In Vitro Mechanistic Investigations of 2-(6-Methyl-2-pyridyl)benzimidazole Interactions with Biomolecules

The study of this compound and its derivatives has revealed significant interactions with key biological macromolecules, offering insights into their potential mechanisms of action. These investigations primarily focus on how these compounds bind to DNA and interact with proteins, including enzymes.

Benzimidazole (B57391) derivatives, due to their structural similarity to purine (B94841) bases in nucleic acids, are recognized for their potential to interact with DNA. nih.gov The planar structure of these compounds is favorable for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is often stabilized by π–π stacking and can lead to structural changes in the DNA, such as unwinding, lengthening, and stiffening of the helix. nih.gov

Metal complexes of pyridyl-benzimidazole derivatives have been a significant area of research. For instance, copper (II) complexes with pyridine-benzimidazole-based ligands have demonstrated strong binding affinity to DNA. nih.gov Spectroscopic studies, including absorption spectral titration and ethidium (B1194527) bromide displacement assays, have been employed to investigate these interactions. nih.gov In one study, a copper complex, [Cu(bpbb)0.5·Cl·SCN]·(CH3OH), showed a strong binding affinity to DNA, with evidence suggesting an intercalative binding mode. nih.gov The large planar and aromatic structure of the pyridine-benzimidazole and biphenyl (B1667301) moieties facilitates the stacking of the complex between DNA base pairs. nih.gov

Similarly, nickel (II) complexes with 2,6-bis(benzimidazol-2-yl)pyridine have been shown to intercalate with DNA. researchgate.net The binding constant (Kb) is a key parameter used to quantify the strength of this interaction. For example, various mixed-ligand copper(II) complexes of 2,6-bis(benzimidazol-2-yl)pyridine have been synthesized and their DNA binding properties evaluated, with binding constants indicating strong interactions. lookchem.com

The mode of interaction can vary, including electrostatic interactions, groove binding, and intercalation. nih.gov Intercalation, in particular, is a significant mode of binding for many anticancer compounds as it can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Table 1: DNA Binding Constants of Various Benzimidazole Derivatives and their Metal Complexes

Compound/ComplexMethodBinding Constant (Kb) (M-1)Reference
[Cu(bpbb)0.5·Cl·SCN]·(CH3OH)Ethidium Bromide Displacement2.70 × 106 nih.gov
CuL12UV-vis Titration5.43 × 104 lookchem.com
CuL22UV-vis Titration2.56 × 104 lookchem.com
CuL3UV-vis Titration1.21 × 104 lookchem.com
[CuL4]UV-vis Titration1.57 × 104 lookchem.com
Benzimidazole Schiff base complex 2UV/Visible Absorption Spectroscopy3.27 × 105 rsc.org
Benzimidazole Schiff base complex 5UV/Visible Absorption Spectroscopy6.40 × 103 rsc.org

The interaction of this compound and its derivatives with proteins is a critical aspect of their biological activity. These interactions can lead to the inhibition of enzyme function, which is a common mechanism for drug action.

For example, certain pyridyl methylsulfinyl benzimidazole derivatives have been investigated as inhibitors of enzymes from protozoan parasites like Giardia lamblia and Trichomonas vaginalis. nih.gov Compounds such as O2N-BZM7 and O2N-BZM9 have been shown to inhibit the bifunctional enzyme glucose 6-phosphate dehydrogenase::6-phosphogluconolactone (G6PD::6PGL) from these parasites. nih.gov Spectroscopic studies indicated that these compounds alter the three-dimensional structure of the proteins, leading to a loss of catalytic activity. nih.gov Molecular docking studies have further revealed that these inhibitors can bind near the NADP+ binding sites of the enzyme. nih.gov

In another study, a benzimidazole pyrazole (B372694) derivative was identified as an inhibitor of the KDM4 subfamily of enzymes, which are implicated in prostate cancer. acs.org X-ray crystallography revealed that this inhibitor binds to a novel, surface-exposed site on the KDM4A enzyme. acs.org The mechanism of inhibition was found to be complex, involving competition with the enzyme for binding of the active-site Fe2+ and binding to a distal site on the enzyme's surface. acs.org

The structural features of the benzimidazole scaffold are crucial for these interactions. The ability of the benzimidazole ring system to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its binding affinity for protein targets. researchgate.net

While direct studies on the cellular uptake mechanisms of this compound itself are limited in the provided search results, research on related benzimidazole derivatives offers some insights. The cellular uptake of small molecules is a complex process influenced by factors such as lipophilicity, size, and charge.

For instance, the cellular uptake of a copper complex of a pyridine-benzimidazole derivative was confirmed through inductively coupled plasma mass spectrometry, which showed that the complex could enter cells. nih.gov This uptake is a prerequisite for the compound to reach its intracellular targets, such as DNA. nih.gov

The development of fluorescent probes based on the benzimidazole scaffold has been instrumental in studying cellular processes. nih.gov These probes can be designed to target specific organelles, such as lysosomes, allowing for the real-time visualization of their uptake and localization within living cells. nih.gov The modification of the benzimidazole structure can influence its cellular permeability and subcellular distribution.

Advanced Biological Assay Methodologies for this compound Evaluation

The evaluation of the biological activity of this compound and its derivatives relies on a variety of advanced assay methodologies. These techniques enable the rapid screening of large compound libraries and detailed investigation of their interactions with biological targets.

High-throughput screening (HTS) is a powerful tool for identifying biologically active compounds from large chemical libraries. embl.org HTS automates the testing of thousands of compounds against a specific biological target, allowing for the rapid identification of "hits." embl.org

In the context of benzimidazole derivatives, HTS has been employed to discover inhibitors of various enzymes and receptors. For example, a high-throughput screen of a compound library led to the identification of a benzimidazole pyrazole molecule as an inhibitor of the KDM4 family of enzymes. acs.org HTS campaigns can be designed for various assay formats, including biochemical assays, cell-based assays, and protein-protein interaction assays. embl.org

The process typically involves a primary screen to identify initial hits, followed by secondary screens and counter-screens to confirm activity and eliminate false positives. researchgate.net The identified hits can then be further optimized through medicinal chemistry to improve their potency and selectivity. embl.org

Table 2: Example of a High-Throughput Screening Campaign

StageDescriptionOutcomeReference
Primary ScreenAutomated screening of ~666,000 compounds against NR2F6 transcriptional activity.5,008 initial hits identified. researchgate.net
Secondary/Counter-ScreeningFurther testing of initial hits to confirm activity and rule out non-specific effects.128 confirmed hits with IC50s ≤ 5µM. researchgate.net
Hit-to-Lead OptimizationChemical modification of confirmed hits to improve pharmacological properties.Development of more potent and selective compounds. embl.org

Fluorescence microscopy is a vital technique for visualizing the localization and dynamics of molecules within living cells. Benzimidazole derivatives have been successfully developed into fluorescent probes for various biological applications.

A family of ratiometric two-photon fluorescent probes derived from benzimidazole has been created for monitoring acidic pH values in live cells and tissues. nih.gov These probes exhibit a distinct color change in their fluorescence emission in response to pH changes, allowing for quantitative analysis of pH in cellular compartments like lysosomes. nih.gov Two-photon microscopy, in conjunction with these probes, enables deep-tissue imaging with reduced phototoxicity. nih.gov

Furthermore, ruthenium(II) complexes based on 2-(pyridin-2-yl)-1H-benzo[d]imidazole have been developed as luminescent probes for the detection of specific ions, such as cyanide. arxiv.org These probes have been successfully used for live cell imaging, demonstrating their ability to detect cyanide in human breast cancer cells. arxiv.org The development of such probes highlights the versatility of the pyridyl-benzimidazole scaffold in creating tools for advanced biological imaging.

Structure-Activity Relationship (SAR) Studies of this compound for Biological Functions

The biological activities of benzimidazole derivatives, including this compound, are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for identifying the key structural features responsible for the pharmacological effects of these compounds and for guiding the design of new, more potent, and selective therapeutic agents. These studies systematically alter parts of the molecule to observe the resulting changes in biological activity.

For the 2-(pyridyl)benzimidazole scaffold, SAR analyses have revealed that substitutions at various positions on both the benzimidazole and pyridine (B92270) rings can significantly influence their biological activities, which span antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The benzimidazole ring system is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. researchgate.net

Elucidation of Pharmacophoric Features of this compound Analogues

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 2-(pyridyl)benzimidazole analogues, key pharmacophoric features have been elucidated through extensive research.

The core structure, consisting of a benzimidazole ring fused to a pyridine ring, is fundamental for activity. The nitrogen atoms in both rings are critical, often acting as hydrogen bond acceptors or metal-coordinating sites. The relative orientation of these two ring systems also plays a role in how the molecule fits into the binding pocket of a biological target.

Modifications to this core structure have provided significant insights:

Substituents on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole ring are critical. For instance, in a series of 2,5,6-trisubstituted benzimidazoles developed as antitubercular agents, it was found that a dimethylamino group at the 6-position was beneficial for activity. rsc.org The introduction of electron-withdrawing groups, such as nitro or halogen atoms, can enhance antimicrobial and anticancer activities.

Substituents on the Pyridine Ring: The methyl group at the 6-position of the pyridine ring in this compound influences the steric and electronic properties of the molecule, which can affect its binding affinity to target proteins. Studies on related compounds have shown that substituents on the pyridine ring can modulate activity; for example, in the case of omeprazole (B731), a substituted benzimidazole, substituents on the pyridine ring are essential for its antisecretory effect.

N1-Substitution on the Benzimidazole Ring: Alkylation or arylation at the N1 position of the benzimidazole ring introduces another point of diversity. In some series of compounds, this position has been explored to attach various functional groups, leading to derivatives with altered solubility, lipophilicity, and ultimately, biological activity. For example, N-alkylation of 2-arylbenzimidazole derivatives has been used to diversify a library of compounds, resulting in potent antibacterial agents. nih.gov

Pharmacophore modeling for other benzimidazole-containing compounds has successfully identified key features like hydrogen bond donors and acceptors, and hydrophobic and aromatic regions, which are crucial for their interaction with biological targets. nih.govrsc.org

Rational Design of this compound Derivatives for Specific Biological Interactions

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create new molecules with specific activities. This approach has been applied to 2-(pyridyl)benzimidazole derivatives to develop compounds for various therapeutic areas.

One strategy involves designing molecules that can act as "designed multiple ligands," where a single molecule is engineered to interact with two or more distinct biological targets. acs.org This can be achieved by combining the pharmacophoric features of known ligands for different targets into a single hybrid molecule.

Examples of rational design involving the broader benzimidazole scaffold include:

Anticancer Agents: Ruthenium complexes containing bis-benzimidazole derivatives have been rationally designed as radiosensitizers. google.com These complexes were designed to enhance the effects of radiation therapy by promoting the generation of reactive oxygen species (ROS) in cancer cells. In another study, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives were designed and synthesized, leading to the discovery of potent antimicrobial and anticancer compounds. nih.gov

Antiprotozoal Agents: Based on the structure of the known antiprotozoal drug benznidazole, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were designed. rsc.org This design process utilized in silico tools to predict the activity and toxicity of the new compounds before their synthesis and biological evaluation.

Enzyme Inhibitors: Benzimidazole derivatives have been designed to target specific enzymes. For example, by studying the binding mode of a known FMS-like tyrosine kinase 3 (FLT3) inhibitor, new benzimidazole derivatives were designed as potent inhibitors of FLT3 and its mutants, which are implicated in acute myeloid leukemia. hanyang.ac.kr

The following table summarizes some examples of rationally designed benzimidazole derivatives and their intended biological functions.

Derivative ClassDesign StrategyIntended Biological Function
Ruthenium complexes with bis-benzimidazole ligandsEnhance radiation-induced ROS productionRadiosensitization in cancer therapy google.com
N,2,6-Trisubstituted 1H-benzimidazolesSAR-guided diversificationAntimicrobial and anticancer activity nih.gov
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamidesAnalogue-based design from benznidazoleAntiprotozoal agents rsc.org
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivativesStructure-based design targeting FLT3 kinaseInhibition of wild-type and mutant FLT3 in leukemia hanyang.ac.kr

Bioinorganic Chemistry Aspects of this compound Metal Complexes

The 2-(pyridyl)benzimidazole scaffold, including this compound, is an excellent chelating ligand, readily forming stable complexes with a wide variety of transition metal ions. The bioinorganic chemistry of these complexes is a rich field of study, exploring their potential as mimics of natural metalloproteins and their redox properties in biological contexts.

Mimicry of Metalloproteins by this compound Coordination Compounds

Metalloproteins are proteins that contain a metal ion cofactor, which is often essential for their biological function. Many enzymes and electron transport proteins are metalloproteins. Synthetic coordination compounds that mimic the structure and/or function of the active sites of metalloproteins are valuable tools for understanding biological mechanisms and for developing new catalysts and therapeutic agents.

The 2-(pyridyl)benzimidazole ligand system can create coordination environments around a metal center that resemble those found in metalloproteins.

Models for Blue Copper Proteins: Copper(II) complexes of chelating bis(benzimidazole)-thioether ligands have been synthesized as models for the active sites of blue copper proteins, which are involved in biological electron transfer reactions. rsc.org These model complexes help to elucidate the structural and electronic factors that determine the redox properties of the natural proteins.

Inspired by Carbon Monoxide Dehydrogenase (CODH): Bio-inspired manganese terpyridine complexes incorporating a benzimidazole moiety have been developed to mimic the active site of CODH. rsc.org This enzyme efficiently catalyzes the reversible interconversion of carbon dioxide and carbon monoxide. The benzimidazole unit in the synthetic model was intended to function as a proton relay, similar to the role of amino acid residues in the natural enzyme. Similarly, bioinspired binickel catalysts have been designed for CO2 reduction, drawing inspiration from the bimetallic active site of NiFe-CODH. nih.gov

Fluorescent Probes for Amino Acids: A cobalt(II) complex of 2-(2-pyridyl)benzimidazole (B74506) has been shown to act as a fluorescent probe for the detection of aspartic and glutamic acid. rsc.org This works through a displacement mechanism where the amino acids bind to the cobalt center, releasing the fluorescent ligand. This system mimics the specific recognition capabilities of biological receptors.

Redox Chemistry of this compound Complexes in Biological Contexts

The ability of transition metal complexes to undergo reversible oxidation-reduction (redox) reactions is central to many biological processes, including respiration, photosynthesis, and detoxification. Metal complexes of 2-(pyridyl)benzimidazole derivatives often exhibit interesting redox behavior, which can be tuned by modifying the ligand or the metal center.

These complexes can participate in electron transfer reactions, a fundamental process in biology. rsc.orgresearchgate.net The redox properties of these complexes are often studied using techniques like cyclic voltammetry.

Redox Mediators in Biosensors: Transition metal complexes with (pyridyl)imidazole ligands, including those of iron, cobalt, ruthenium, and osmium, have been developed as redox mediators for use in enzyme-based electrochemical sensors. google.comgoogle.com These mediators facilitate the transfer of electrons between an enzyme that has reacted with its substrate (e.g., glucose oxidase and glucose) and an electrode surface, allowing for the quantification of the substrate.

Tuning Redox Potentials: The redox potentials of metal complexes with substituted 2-(2-pyridyl)benzimidazole ligands can be systematically varied. Studies on rhenium(I), ruthenium(II), and platinum(II) complexes have shown that their electrochemical and photophysical properties are influenced by the nature of the substituents on the ligand. rsc.org This tunability is crucial for designing complexes that can interact with specific biological redox partners.

Redox-Active Ligands: In some cases, the benzimidazole ligand itself can be redox-active, participating directly in the electron transfer processes of the complex. rsc.org This "non-innocent" behavior of the ligand adds another layer of complexity and potential functionality to the redox chemistry of these compounds.

Responsive MRI Contrast Agents: A redox-active iron complex has been developed as a biochemically responsive MRI contrast agent. nih.gov The complex switches between its Fe(III) and Fe(II) states in response to the redox environment, leading to a significant change in its magnetic properties. This principle was used to image inflammation, which is associated with elevated levels of reactive oxygen species.

The following table provides examples of metal complexes of pyridyl-benzimidazole derivatives and their redox-related applications.

Metal Complex SystemRedox-Related ApplicationKey Finding
Cu(II) complexes of bis(benzimidazole)-thioether ligandsModels for blue copper proteinsMimic the electron transfer function of copper proteins. rsc.org
Fe, Co, Ru, Os complexes with (pyridyl)imidazole ligandsRedox mediators in biosensorsFacilitate electron transfer between enzymes and electrodes. google.comgoogle.com
Re(I), Ru(II), Pt(II) complexes with substituted 2-(2-pyridyl)benzimidazoleTunable redox and luminescent propertiesSubstituents on the ligand control the electronic properties of the complex. rsc.org
Fe(III)/Fe(II) complexRedox-responsive MRI contrast agentThe complex changes its magnetic state in response to biological redox conditions. nih.gov

Advanced Characterization Techniques for 2 6 Methyl 2 Pyridyl Benzimidazole and Its Systems

X-ray Diffraction Analysis of 2-(6-Methyl-2-pyridyl)benzimidazole Crystal Structures

X-ray diffraction (XRD) is an indispensable tool for determining the solid-state structure of crystalline materials. It provides detailed information about atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and behavior of this compound.

Single-Crystal X-ray Diffraction of this compound and Complexes

Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's three-dimensional structure. For this compound, obtaining a suitable single crystal allows for the exact mapping of its atomic arrangement. The structure of related compounds, such as diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, has been successfully determined using this technique. ntu.ac.uk In one study, crystals were grown, and data was collected at low temperatures (e.g., 150 K) to minimize thermal vibrations, yielding a high-resolution structure. ntu.ac.uk

The analysis of complexes involving pyridyl-benzimidazole ligands also heavily relies on SC-XRD. For instance, the structures of metal complexes with ligands like 2-acetylpyridine-4-hydroxyphenylacetyl acylhydrazone have been elucidated, revealing distorted octahedral geometries around the central metal ion. researchgate.net Such studies are vital for understanding the coordination chemistry of this compound, as it is a potent ligand for various metal ions. The analysis typically reveals key structural features, such as the planarity of the benzimidazole (B57391) and pyridine (B92270) rings and the torsion angles between them. In a related molecule, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the dihedral angle between the isoxazole (B147169) and benzimidazole rings was found to be 69.28 (14)°. nih.gov

Below is a representative table of crystallographic data that could be expected from a single-crystal XRD study of a compound similar to this compound.

ParameterExample Value (for a related compound ntu.ac.uk)
Chemical FormulaC₁₅H₂₀N₂O₄
Formula Weight292.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5657(7)
b (Å)9.1784(5)
c (Å)14.5681(7)
β (°)101.636(6)
Volume (ų)1383.14(14)
Z4
Calculated Density (g/cm³)1.403
Absorption Coefficient (mm⁻¹)0.860
F(000)624.0
Temperature (K)150

Powder X-ray Diffraction for Polymorphism Studies of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and characterizing different polymorphs, as each crystalline phase produces a unique diffraction pattern. researchgate.net

The search for polymorphs of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. rsc.org The appearance of new peaks, shifts in peak positions, or changes in relative peak intensities in the PXRD pattern can indicate the formation of a new polymorphic form. researchgate.net

However, preferred orientation, where crystallites align in a non-random way, can complicate the interpretation of PXRD data and may be mistaken for polymorphism. researchgate.net Techniques such as sample grinding or using a rotating capillary sample holder can minimize these effects. researchgate.net The thermodynamic relationship between polymorphs (i.e., whether they are enantiotropically or monotropically related) can be investigated by combining PXRD with thermal analysis methods like Differential Scanning Calorimetry (DSC). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution and in the solid state. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Multi-Dimensional NMR Techniques for Structure Elucidation of this compound

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules like this compound often exhibit overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to resolve these ambiguities and confirm the structure. rsc.org

¹H-¹H COSY experiments identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps to piece together molecular fragments by tracing proton connectivity through the carbon skeleton.

¹H-¹H NOESY experiments identify protons that are close in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For ruthenium complexes of 2-(2′-pyridyl)benzimidazole, 2D COSY and NOESY were instrumental in assigning the NMR spectrum. rsc.org

The expected chemical shifts in ¹H and ¹³C NMR spectra for this compound can be predicted based on data from similar structures like 2-(2-pyridyl)benzimidazole (B74506) and other substituted benzimidazoles. rsc.orgchemicalbook.com

Below is a table of typical NMR chemical shifts for related benzimidazole compounds.

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HImidazole (B134444) N-H~13.0 chemicalbook.com
¹HPyridyl H (ortho to N)~8.7 chemicalbook.com
¹HAromatic H (benzimidazole)7.2 - 7.8 chemicalbook.comresearchgate.net
¹HMethyl H~2.5 rsc.org
¹³CC=N (imidazole)~151 rsc.org
¹³CAromatic C110 - 145 rsc.orgresearchgate.net
¹³CMethyl C~15 rsc.org

Solid-State NMR of this compound-Based Materials

For materials that are insoluble or for studying the solid-state structure, solid-state NMR (ssNMR) is a valuable technique. It can distinguish between different polymorphs, characterize amorphous content, and probe intermolecular interactions in materials based on this compound.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. ssNMR can provide information that is complementary to PXRD, especially in cases where diffraction techniques are challenging, such as with poorly crystalline or mixed-phase materials. For example, ssNMR can reveal details about molecular packing and hydrogen bonding within the crystal lattice, which may not be fully resolved by PXRD alone.

Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C₁₃H₁₁N₃, giving it a molecular weight of approximately 209.25 g/mol . nih.gov Electron Impact (EI) is a common ionization method for such compounds, which often leads to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation by analyzing the masses of the fragments. researchgate.net

Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used to observe the molecular ion ([M+H]⁺ or [M]⁺) with minimal fragmentation. mdpi.com This is particularly useful for confirming the molecular weight of the parent compound or its derivatives and complexes. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident assignment of its elemental composition. Unlike standard mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the sub-parts-per-million (ppm) range.

For this compound, the molecular formula is C₁₃H₁₁N₃. nih.gov The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This theoretical exact mass provides a benchmark for experimental HRMS measurements.

The confirmation process involves ionizing the molecule, often using soft ionization techniques like Electrospray Ionization (ESI), and measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺). The experimentally measured accurate mass is then compared to the calculated theoretical mass. A very small mass error, typically below 5 ppm, provides strong evidence for the proposed molecular formula.

For instance, in the analysis of a related benzimidazole derivative, 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole (C₂₂H₂₀N₂O₂), ESI-MS analysis showed the [M+1]⁺ ion at m/z 345.20, confirming the calculated molecular weight of 344.15. nih.gov Similarly, for 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, HRMS was used to confirm its structure. mdpi.com

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₁N₃
Molecular Weight (Average)209.25 Da nih.gov
Monoisotopic Mass209.0953 Da
Calculated m/z for [M+H]⁺209.0953 + 1.0073 = 210.1026

This table presents the calculated mass values for the title compound, which are used for comparison with experimental HRMS data.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis of this compound Derivatives

Tandem mass spectrometry (MS/MS) is a crucial tool for structural elucidation, providing information beyond the molecular weight. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion, usually the molecular ion) is selected, subjected to fragmentation through methods like Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts.

The fragmentation of benzimidazole derivatives often involves characteristic losses and cleavages of the heterocyclic rings. journalijdr.com For example, the mass spectrum of the closely related 2-(2-pyridyl)benzimidazole shows a molecular ion peak at m/z 195, with significant fragment ions observed at m/z 168, 167, and others, indicating the loss of small neutral molecules or radicals. researchgate.net

In the MS/MS analysis of a related isomer, 2-(3-Pyridyl)-1H-benzimidazole, in negative ion mode, the [M-H]⁻ precursor ion at m/z 194.0724 fragments to produce several key product ions. These fragmentation patterns, involving cleavages within the pyridine or benzimidazole rings, are critical for distinguishing between isomers.

Table 2: Exemplary Fragmentation Data for a Pyridyl-Benzimidazole Isomer

Precursor Ion (m/z)Product Ions (m/z)Possible Neutral Loss
194.0724 ([M-H]⁻)167.06HCN
140.06C₂H₂N₂
115.04C₅H₄N₂
91.04C₇H₄N

Data adapted from MS/MS analysis of 2-(3-Pyridyl)-1H-benzimidazole. This table illustrates the kind of data obtained from tandem mass spectrometry, which reveals the structural backbone of the molecule.

Derivatives of this compound are expected to follow similar fragmentation pathways. The presence of the methyl group would lead to characteristic fragments, such as the loss of a methyl radical (·CH₃) or the generation of fragments containing the methyl-substituted pyridine ring. Analysis of these patterns is essential for identifying the structure of new derivatives or metabolites.

Other Spectroscopic and Analytical Methods Applied to this compound

Beyond mass spectrometry, a suite of other spectroscopic techniques is employed to probe the electronic and vibrational characteristics of this compound and its systems.

UV-Vis Absorption and Fluorescence Emission Spectroscopy of this compound

UV-Vis absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light that promote electrons to higher energy states (e.g., π → π* transitions in aromatic systems), while the emission spectrum shows the light emitted as the molecule relaxes from an excited state back to the ground state.

Benzimidazole itself exhibits absorption maxima in the UV region. spectrabase.comnist.gov For 1H-benzimidazole in acetonitrile, absorption maxima are observed around 243 nm, 272 nm, and 278 nm, with fluorescence emission maxima around 285 nm and 295 nm. researchgate.net The photophysical properties are sensitive to the molecular structure and the solvent environment. rsc.org

For this compound, the conjugation between the pyridine and benzimidazole rings is expected to result in absorption bands at longer wavelengths compared to the individual heterocycles. Studies on related pyridyl-benzimidazole derivatives and their metal complexes show intense absorption bands in the UV region, often attributed to intra-ligand charge transfer transitions. researchgate.netrsc.org For example, rhenium complexes with benzimidazole-functionalized arenes display multiple absorption maxima, and some exhibit weak fluorescence between 360-390 nm. d-nb.info

Table 3: Representative Photophysical Data for Benzimidazole Systems

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
1H-BenzimidazoleAcetonitrile243, 272, 278285, 295
Pyrene-substituted Benzimidazole derivativeVarious~370-390 (S₀→S₁)-
Rhenium-Benzimidazole ComplexMethanol219, 243, 275, 321~360-390

Data compiled from various sources. researchgate.netd-nb.inforesearchgate.net This table provides examples of the absorption and emission characteristics of benzimidazole-containing molecules, highlighting the influence of substituents and metal coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or transition metal ions. ksu.edu.sa Since this compound itself is a closed-shell molecule, it is EPR-silent. However, it can form complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)), and EPR spectroscopy becomes an invaluable tool for characterizing these complexes.

The EPR spectrum provides information about the electronic structure and the coordination environment of the metal center. For Cu(II) complexes (d⁹ configuration), which are commonly studied, the spectrum is characterized by g-values and hyperfine coupling constants (A-values). ethz.ch In an axially symmetric environment, two principal g-values are observed: g∥ and g⊥. For many square planar or axially elongated square pyramidal Cu(II) complexes, g∥ > g⊥ > 2.0023, which is indicative of the unpaired electron residing in a dₓ²-y² orbital. mdpi.comijsrset.com The hyperfine splitting pattern, arising from the interaction of the electron spin with the copper nucleus (I = 3/2), typically shows four lines in the parallel region.

Table 4: Typical EPR Parameters for Axially Symmetric Cu(II) Complexes with N-donor Ligands

Complex Typeg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)
Cu(II)-hexaquo~2.40~2.08~120-150
Cu(II)-pyridine/imidazole~2.25-2.30~2.05-2.07~150-180
Dimeric Cu(II) complexVaries (may show ΔMs=2)VariesVaries

Data represents typical ranges found in the literature for Cu(II) complexes. ethz.chijsrset.com This table shows representative EPR parameters that help define the geometry and bonding in metal complexes of ligands like this compound.

Raman and Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. A Raman spectrum results from the inelastic scattering of laser light, where the scattered photons have lost or gained energy corresponding to vibrational modes that cause a change in the polarizability of the molecule.

The vibrational spectra of this compound are expected to show characteristic bands for the benzimidazole and methyl-pyridine moieties. Studies on similar molecules provide a basis for assigning the observed bands. For example, in benzimidazole, C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1650-1450 cm⁻¹ region. jconsortium.com The N-H stretching vibration in the benzimidazole ring is typically observed in the 3500–3300 cm⁻¹ range but can be broadened and shifted by hydrogen bonding. kahedu.edu.innih.gov

The IR and Raman spectra of 1-methyl-2-(2'-pyridyl)benzimidazole have been studied in detail, providing a close model for the title compound. researchgate.net The methyl group introduces its own characteristic vibrations, such as symmetric and asymmetric C-H stretching and bending modes.

Table 5: Selected Vibrational Frequencies (cm⁻¹) for Benzimidazole and Related Structures

Vibrational ModeBenzimidazole (Approx.) jconsortium.comresearchgate.net1-methyl-2-(2'-pyridyl)benzimidazole (Calculated) researchgate.net2-Methyl-3-chloroaniline (Experimental) journalijdr.com
N-H Stretch3100-3000-3448 (IR)
Aromatic C-H Stretch3100-30003050-31003070 (IR)
Methyl C-H Stretch-2900-30002976 (IR), 2978 (Raman)
C=N / C=C Stretch (Ring)1656, 1616 (IR)1590-16201610 (IR), 1612 (Raman)
C-H In-plane Bend1300-10001000-13001285 (IR), 1284 (Raman)
C-H Out-of-plane Bend1000-750750-950950, 892, 760, 724 (IR)

This table compiles data from related molecules to provide expected ranges for the key vibrational modes of this compound.

Conclusion and Outlook

Summary of Key Academic Contributions on 2-(6-Methyl-2-pyridyl)benzimidazole

Research on this compound and its close analogs has established its fundamental role as a highly effective chelating agent. The syn orientation of the sp2 hybridized nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings allows it to act as a bidentate ligand, similar to the well-known 2,2'-bipyridine. researchgate.net This coordination capability has been demonstrated through the synthesis of stable complexes with a variety of transition metals, including ruthenium(II) and d8-10 ions. dergi-fytronix.comacs.org

Key contributions can be categorized as follows:

Coordination Chemistry: The primary area of investigation has been its ability to form coordination complexes. Studies on the closely related 2-(2'-pyridyl)benzimidazole show the formation of discrete monohydrated bis-ligand complexes with zinc(II). researchgate.net X-ray crystallography on such analogs reveals detailed structural information, including the formation of infinite chain structures through hydrogen bonding and π-π stacking interactions, highlighting its importance in supramolecular chemistry. researchgate.netresearchgate.net

Catalysis: The benzimidazole (B57391) framework is integral to ligands used in catalysis. Ruthenium(II) complexes bearing related 2-aryl-1H-benzimidazole ligands have been synthesized and shown to possess good catalytic activity in the transfer hydrogenation of ketones. dergi-fytronix.com This suggests the potential of this compound complexes as catalysts in important organic transformations.

Bioinorganic Chemistry: Derivatives of pyridyl-benzimidazole have been evaluated for their biological activity. For instance, various 2-(2′-pyridyl) benzimidazole derivatives have been synthesized and tested for their urease inhibitory activity, with some showing potency comparable to or greater than standard inhibitors. researchgate.net This line of research underscores the potential of the pyridyl-benzimidazole scaffold in designing metalloenzyme inhibitors.

The fundamental physicochemical properties of this compound have been documented, providing a foundation for further research.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₁N₃ nih.gov
Molecular Weight 209.25 g/mol hoffmanchemicals.com
CAS Number 6504-09-2 hoffmanchemicals.com
Physical State Solid hoffmanchemicals.com
Melting Point 223 to 227 °C hoffmanchemicals.com

Emerging Trends in this compound Research

Current research involving pyridyl-benzimidazole and related heterocyclic systems indicates several emerging trends that are likely to shape the future study of this compound.

Photoactive Materials: There is growing interest in the photophysical properties of metal complexes derived from pyridyl-aromatic ligands. Research on phenylazo-substituted pyridyl-benzimidazoles has revealed reversible photochromic behavior, demonstrating their potential as molecular switches. rsc.org Furthermore, ruthenium(II) complexes with related pyridyl-pyrazole ligands are being investigated for their photoreactive properties, such as the light-induced ejection of a ligand for applications in phototherapy. acs.org The development of luminescent complexes for applications like organic light-emitting diodes (OLEDs) is another significant trend, as seen with related boron and platinum complexes. mdpi.comresearchgate.net

Advanced Catalysis: The design of sophisticated catalysts for specific chemical transformations is a major research thrust. This includes creating complexes for reactions like polymerization and exploring their catalytic mechanisms in detail. dergi-fytronix.com

Functional Bioinorganic Chemistry: Research is moving beyond simple structural studies towards creating functional bioinorganic complexes. This includes designing derivatives with enhanced enzyme-inhibitory activity or other specific biological functions. researchgate.netnih.gov The broad biological activities associated with the benzimidazole core, such as antimicrobial and anticancer properties, provide a strong rationale for further exploration. dergi-fytronix.comresearchgate.net

Supramolecular Engineering: The predictable self-assembly of molecules through non-covalent interactions is a powerful tool. The hydrogen bonding and π-stacking capabilities of the 2-(pyridyl)benzimidazole framework are being harnessed to construct complex, higher-dimensional supramolecular systems with unique geometries like helices and ribbons. researchgate.netresearchgate.net

Future Challenges and Opportunities for Scholarly Exploration of this compound

While the foundational chemistry of the pyridyl-benzimidazole system is well-established, significant challenges and opportunities remain for the specific study of the 2-(6-methyl-2-pyridyl) derivative.

Challenges:

Limited Specific Data: A primary challenge is the relative scarcity of research focused exclusively on this compound itself, with much of the current understanding extrapolated from close analogs like 2-(2'-pyridyl)benzimidazole. ontosight.airesearchgate.net The specific electronic and steric influence of the methyl group on its properties is not fully elucidated.

Synthetic Complexity: While the basic synthesis is straightforward, the creation of more complex, functionalized derivatives for specific applications can be challenging, requiring multi-step synthetic routes. rsc.org

Opportunities:

Systematic Coordination Studies: There is a significant opportunity to systematically synthesize and characterize a wide range of its coordination complexes with various d- and f-block metals. This would create a comprehensive library of compounds and allow for a detailed investigation of how the 6-methyl group fine-tunes their structural, electronic, and magnetic properties.

Photophysical Exploration: A thorough investigation into the photophysical properties of both the free ligand and its metal complexes is warranted. This could lead to the discovery of new phosphorescent or fluorescent materials for sensing, imaging, or display technologies. mdpi.comresearchgate.net

Catalytic Development: Designing and testing novel catalysts based on this compound for a broader range of organic reactions represents a major avenue for future work. dergi-fytronix.com

Medicinal Chemistry Applications: Given the proven biological relevance of the benzimidazole scaffold, there is a clear opportunity to synthesize and screen a library of derivatives for various therapeutic activities, including as anticancer, antimicrobial, or antiviral agents. dergi-fytronix.comnih.gov

Interdisciplinary Perspectives on this compound Research

The study of this compound is inherently interdisciplinary, with connections to several key scientific fields.

Materials Science: As a robust chelating ligand, it serves as a critical building block for new materials. Its complexes could be designed to function as luminescent probes, components of OLEDs, or as photoswitchable molecules for data storage or smart materials. rsc.orgmdpi.comresearchgate.net

Catalysis: From the perspective of industrial and academic chemistry, its metal complexes are potential catalysts for synthesizing fine chemicals, pharmaceuticals, and polymers. dergi-fytronix.com The interplay between the ligand structure and the metal center is crucial for developing efficient and selective catalytic systems.

Bioinorganic and Medicinal Chemistry: The compound is a scaffold of interest for designing new therapeutic and diagnostic agents. Its ability to coordinate with metal ions is relevant for creating metal-based drugs, while the organic framework itself can be modified to interact with biological targets like enzymes and DNA. researchgate.netnih.gov

Supramolecular Chemistry and Crystal Engineering: For chemists focused on molecular architecture, the ligand's capacity for self-assembly via hydrogen bonding and π-π interactions makes it a valuable tool for constructing intricate and functional supramolecular structures. researchgate.netresearchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
5-methoxy-2-(6-methyl-2-pyridyl)benzimidazole
2,2'-bipyridine
2-(2'-pyridyl)benzimidazole
2-aryl-1H-benzimidazole
Acetic acid
o-phenylenediamine (B120857)
Phenylazo-substituted pyridyl-benzimidazoles
2-Methyl benzimidazole
Rabeprazole
Pyridyl Methylsulfinyl Benzimidazole
2-(5-phenylindol-3-yl)benzimidazole
2-Guanidinobenzimidazole
6-aryl-2,4-bis(2′-hydroxyphenyl)pyrimidines
2,6-Bis(2-benzimidazolyl)pyridine (B160508)
6-Cyano-2-(2-pyridyl)benzimidazole
Ruthenium
Zinc
Iron
Boron

Q & A

Q. What are the established synthetic routes for 2-(6-Methyl-2-pyridyl)benzimidazole, and how do reaction conditions influence yield and purity?

The synthesis of 2-substituted benzimidazoles typically involves condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or oxidative conditions. For pyridyl-substituted analogs, Phillips' method (1928) is foundational, where 2,6-dimethylpyridine derivatives are reacted with o-phenylenediamine in the presence of HCl or polyphosphoric acid . Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., ZnCl₂ vs. PPA) can improve yields by 15–30%, as demonstrated in analogous benzimidazole syntheses . Characterization via elemental analysis, NMR, and mass spectrometry is critical for verifying structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

  • ¹H NMR : The pyridyl methyl group (6-CH₃) appears as a singlet near δ 2.5 ppm, while aromatic protons from benzimidazole and pyridine rings show distinct splitting patterns (e.g., doublets for ortho-coupled protons) .
  • IR : Stretching vibrations for C=N (∼1600 cm⁻¹) and N-H (∼3400 cm⁻¹) confirm the benzimidazole core. Absence of carbonyl peaks rules out intermediates like amides .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CH₃ from the pyridyl group) provide additional validation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) reliably predict HOMO-LUMO gaps, dipole moments, and charge distribution. These methods align with experimental UV-Vis and fluorescence data, as shown for analogous benzimidazoles . Including exact-exchange terms in functionals improves accuracy for π-conjugated systems .

Advanced Research Questions

Q. How do substituents on the pyridyl ring affect the tautomeric equilibria of this compound?

Electron-donating groups (e.g., -CH₃) stabilize the N1-H tautomer due to hyperconjugation, while electron-withdrawing groups (e.g., -Cl) favor the N3-H form. This can be probed via temperature-dependent NMR or fluorescence lifetime measurements, as demonstrated in studies of 2-(2’-hydroxyphenyl)benzimidazoles . Solvent polarity further modulates tautomer ratios, with polar aprotic solvents favoring proton transfer .

Q. What strategies resolve contradictions in pharmacological activity data for benzimidazole derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antifungal) often arise from assay conditions (e.g., cell line specificity) or substituent positioning. Systematic SAR studies, such as replacing the 6-CH₃ group with halogens or aryl moieties, can isolate key pharmacophores. For example, pyridazinyl benzimidazoles showed enhanced anti-inflammatory activity when substituted with electron-deficient aryl groups . Cross-validating in vitro and in silico (docking) data reduces false positives .

Q. How do π-π stacking and hydrogen bonding influence the crystal packing of this compound?

X-ray crystallography reveals that planar benzimidazole cores engage in parallel π-π interactions (3.4–3.6 Å spacing), while pyridyl CH groups form C-H⋯N hydrogen bonds (2.8–3.0 Å) with adjacent benzimidazole nitrogens. These interactions stabilize centrosymmetric dimers, as seen in structurally similar derivatives . Hirshfeld surface analysis quantifies intermolecular contacts, aiding polymorph prediction .

Q. What experimental and theoretical approaches characterize excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives?

  • Experimental : Time-resolved fluorescence spectroscopy detects dual emission bands (∼450 nm for enol, ∼550 nm for keto forms). Solvatochromic shifts in non-polar solvents confirm ESIPT .
  • Theoretical : TD-DFT calculations with polarizable continuum models (PCM) simulate potential energy surfaces for proton transfer, correlating with Stokes shift data .

Q. How can this compound be functionalized to enhance DNA intercalation or groove-binding affinity?

Introducing planar extended π-systems (e.g., phenoxymethyl or triazole groups) improves intercalation, evidenced by hypochromism and bathochromic shifts in UV-Vis DNA titrations. Viscosity measurements and ethidium bromide displacement assays quantify binding modes . Substituents at the 1-position (e.g., methyl) sterically hinder intercalation, favoring groove binding .

Methodological Notes

  • Synthetic Optimization : Use high-throughput screening (HTS) to test catalysts (e.g., PPA vs. ZnCl₂) and solvents (e.g., EtOH vs. DMF) for scalable synthesis .
  • Data Validation : Cross-reference crystallographic (CCDC), spectroscopic, and computational data to resolve structural ambiguities .
  • Biological Assays : Standardize protocols (e.g., carrageenan-induced edema for anti-inflammatory testing) and include positive controls (e.g., indomethacin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.